molecular formula C20H24N4O4S B2573621 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1705891-11-7

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2573621
CAS No.: 1705891-11-7
M. Wt: 416.5
InChI Key: KJYPRNCUTCECHM-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound with a unique structure that includes both oxazole and oxadiazole rings

Preparation Methods

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves multiple steps, starting with the preparation of the oxazole and oxadiazole intermediates. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The oxazole and oxadiazole rings can be oxidized under specific conditions, leading to the formation of different products.

    Reduction: Reduction reactions can modify the functional groups attached to the rings, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and oxadiazole rings play a crucial role in these interactions, potentially leading to changes in the activity of the target molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include other molecules with oxazole or oxadiazole rings, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

5-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-13-7-4-5-9-17(13)20-21-18(28-23-20)11-16-8-6-10-24(12-16)29(25,26)19-14(2)22-27-15(19)3/h4-5,7,9,16H,6,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYPRNCUTCECHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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